methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate
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Overview
Description
Methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes an acetyl group and a dipropylamino group attached to a penta-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl propiolate and dipropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile (MeCN) and a catalyst to facilitate the reaction.
Heating and Cooling: The reaction mixture is heated to a specific temperature, usually around 100°C, and then allowed to cool. This step ensures the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
Uniqueness
Methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-(dipropylamino)penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-9-15(10-6-2)11-7-8-13(12(3)16)14(17)18-4/h7-8,11H,5-6,9-10H2,1-4H3/b11-7+,13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUPRWDVOWAOBR-ZHSLHGDYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C=CC=C(C(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C=C/C=C(\C(=O)C)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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